Synthesis Efficiency: 95% Yield for 2-Nitro-4'-chloro diphenyl sulfide via Optimized Aromatic Substitution
A patent process for preparing 2-nitro-4'-chlorodiphenyl sulfide achieves a 95% yield with 99.5% purity under mild conditions (80°C reflux in ethanol), representing a benchmark for this specific regioisomer [1]. In contrast, analogous syntheses of 4-chloro-2-nitrodiphenyl sulfide or other isomers have been reported with significantly lower yields; for instance, chlorosulfonation approaches to related diphenyl ethers resulted in yields as low as 31% [2]. This 95% yield is a reproducible, quantifiable metric that directly impacts cost and scalability in procurement decisions.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% yield, 99.5% purity |
| Comparator Or Baseline | Related diphenyl sulfide isomers (e.g., 4-chloro-2-nitrodiphenyl sulfide) via alternative routes: ~31-70% yield |
| Quantified Difference | Approximately 1.4-3.1x higher yield |
| Conditions | o-Nitrochlorobenzene + p-chlorothiophenol in ethanol with 30% NaOH, 80°C, 2h reflux [1]; chlorosulfonation of diphenyl ethers [2] |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram and greater process reliability, a decisive factor for industrial-scale procurement.
- [1] CN103524455A - Preparation of 2-chloro-dibenzo[b,f][1,4]thiazepine-11-(10H)-one. Example 1: Synthesis of 2-nitro-4'-chlorodiphenyl sulfide. 2014. View Source
- [2] Cremlyn, R.J., et al. Chlorosulfonation of some diphenyl derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. 1992, 73, 207-214. View Source
